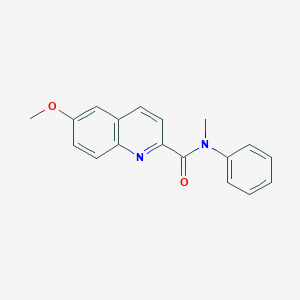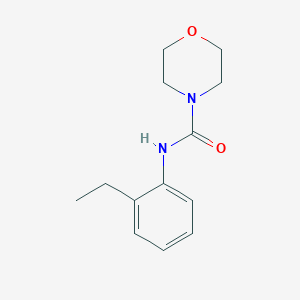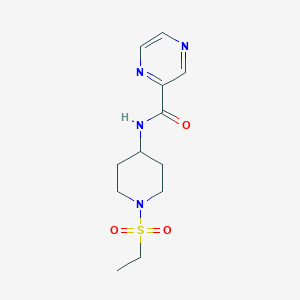![molecular formula C12H13BrN2OS B7540486 N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide](/img/structure/B7540486.png)
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide, also known as BVT.2733, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. 2733, its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.
Mécanisme D'action
BTK is a key mediator of B-cell receptor signaling, which plays a critical role in the development and progression of various diseases. N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide binds to the active site of BTK and prevents its activation, leading to the inhibition of downstream signaling pathways. This results in the suppression of immune response and cell proliferation, which is beneficial in the treatment of diseases such as cancer and autoimmune disorders.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In preclinical studies, it has been demonstrated to inhibit the growth of cancer cells, reduce inflammation, and improve symptoms in animal models of autoimmune diseases. It has also been shown to have a favorable safety profile with no significant toxicity observed in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, one limitation of this compound is its relatively low potency compared to other BTK inhibitors, which may require higher doses for therapeutic efficacy.
Orientations Futures
There are several future directions for research on N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide. One area of interest is the development of combination therapies with other drugs to enhance its therapeutic efficacy. Another direction is the investigation of its potential applications in other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to better understand its mechanism of action and optimize its pharmacological properties.
Méthodes De Synthèse
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide can be synthesized through a series of chemical reactions starting with 5-bromothiophene-2-carbaldehyde and 1-cyanocyclopentane-1-carboxylic acid. The reaction involves the use of various reagents and catalysts, including triethylamine, acetic anhydride, and trifluoroacetic acid. The final product is obtained through purification with column chromatography.
Applications De Recherche Scientifique
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of a protein called Bruton's tyrosine kinase (BTK), which is involved in the regulation of immune response and cell proliferation.
Propriétés
IUPAC Name |
N-[(5-bromothiophen-2-yl)methyl]-1-cyanocyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2OS/c13-10-4-3-9(17-10)7-15-11(16)12(8-14)5-1-2-6-12/h3-4H,1-2,5-7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIOYIUHENOOOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)C(=O)NCC2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3-methylbutanoylamino)phenyl]-2-methylsulfanylbenzamide](/img/structure/B7540404.png)
![4-(benzimidazol-1-yl)-N-[4-(carbamoylamino)phenyl]benzamide](/img/structure/B7540407.png)

![4-(5-bromothiophen-2-yl)-N-[4-(carbamoylamino)phenyl]butanamide](/img/structure/B7540425.png)
![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-3-phenylurea](/img/structure/B7540442.png)
![N-(2-iodophenyl)-2-[2-(phenoxymethyl)benzimidazol-1-yl]acetamide](/img/structure/B7540446.png)
![[4-(6-Benzamidopurin-9-yl)-2,2-dioxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxathiol-6-yl]methyl benzoate](/img/structure/B7540449.png)

![2-[[5-[(2-Chlorophenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7540455.png)
![(2,6-Difluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl]methanone](/img/structure/B7540462.png)

![N-[5-[2-(4-chlorophenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]-N-cyclopropylacetamide](/img/structure/B7540477.png)
![N-(2-chloro-4-fluorophenyl)-2-[[4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540479.png)
